REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:6][C:5](=O)[C:4]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[C:3]1[CH:17]=[CH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(N(CC)CC)C.[BH4-].[Na+].C(O)(=O)C>C(O)C.O>[O:1]=[C:2]1[CH2:6][CH2:5][C:4]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[C:3]1[CH:17]=[CH:18][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:2.3|
|
Name
|
3-hydroxy-5-oxo-2-styrylcyclopent-1-eneheptanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1C(=C(C(C1)=O)CCCCCCC(=O)O)C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring at about 15° for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
ADDITION
|
Details
|
is added dropwise at 10°-15°
|
Type
|
EXTRACTION
|
Details
|
the oily precipitate is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic solution is washed with dilute aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an orange oil
|
Type
|
CUSTOM
|
Details
|
chromatographed on silicic acid as the column
|
Type
|
WASH
|
Details
|
is eluted with benzene containing
|
Type
|
TEMPERATURE
|
Details
|
increasing amounts of ethyl acetate
|
Type
|
WASH
|
Details
|
A fraction eluted with 30% ethyl acetate
|
Type
|
CUSTOM
|
Details
|
is crystallized from ethyl acetate-hexane
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(=C(CC1)CCCCCCC(=O)O)C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |